Cas no 2282-53-3 (Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)-)

Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)-
- 4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenol
- CHEBI:6277
- Q27107135
- 2282-53-3
- CHEMBL1559460
- SCHEMBL4949341
- SureCN4949341
- L-Normetanephrine
- 4-[(1R)-2-amino-1-hydroxy-ethyl]-2-methoxy-phenol
- C05589
- 4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
- AC1LELC5
- EN300-1857297
- NCGC00015746-01
- Lopac-N-7127
-
- Inchi: 1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1
- InChI Key: YNYAYWLBAHXHLL-QMMMGPOBSA-N
- SMILES: C1([C@H](CN)O)=CC=C(O)C(OC)=C1
Computed Properties
- Exact Mass: 183.08954328g/mol
- Monoisotopic Mass: 183.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 75.7Ų
Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857297-1.0g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1857297-10.0g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1857297-0.25g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1857297-10g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1857297-1g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 1g |
$1557.0 | 2023-09-18 | ||
Enamine | EN300-1857297-5.0g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1857297-2.5g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1857297-0.05g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1857297-0.5g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1857297-0.1g |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
2282-53-3 | 0.1g |
$1371.0 | 2023-09-18 |
Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- Related Literature
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
Additional information on Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)-
Recent Advances in the Study of Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- (CAS: 2282-53-3)
Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- (CAS: 2282-53-3), also known as (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol, is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This compound has garnered attention due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Recent studies have explored its pharmacological properties, synthetic pathways, and potential therapeutic uses, making it a focal point for researchers in the field.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the enantioselective synthesis of (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol and its derivatives. The study highlighted the compound's role as a key intermediate in the synthesis of adrenergic receptor agonists, which are used to treat conditions such as hypertension and asthma. The researchers employed asymmetric hydrogenation and enzymatic resolution techniques to achieve high enantiomeric purity, demonstrating the compound's versatility in synthetic chemistry.
Another significant development was reported in a 2022 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its potential as a neuroprotective agent. The study found that (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol exhibited moderate inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. These findings suggest that further structural optimization could lead to the development of novel MAO-B inhibitors with improved efficacy and safety profiles.
Recent advancements in analytical techniques have also facilitated the characterization of this compound. A 2023 study in Analytical Chemistry utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol in complex biological matrices. This method offers improved sensitivity and specificity, enabling more accurate pharmacokinetic and pharmacodynamic studies of the compound and its derivatives.
In addition to its pharmacological potential, (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol has been explored for its role in green chemistry. A 2021 study in Green Chemistry demonstrated the use of biocatalysts for the sustainable synthesis of the compound, reducing the reliance on hazardous reagents and minimizing environmental impact. This approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the large-scale production and clinical application of (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol. Issues such as cost-effective synthesis, scalability, and regulatory approval need to be addressed to fully realize its therapeutic potential. Future research directions may include the exploration of novel synthetic routes, further pharmacological profiling, and preclinical studies to assess safety and efficacy.
In conclusion, Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- (CAS: 2282-53-3) represents a compound of growing importance in chemical biology and pharmaceutical research. Its diverse applications, from drug intermediates to potential neuroprotective agents, underscore its value in the field. Continued research and innovation will be essential to unlock its full potential and translate laboratory findings into clinical benefits.
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